4-chloro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile
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Overview
Description
4-chloro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 4-chloro-3-nitropyridine with ethyl cyanoacetate in the presence of a base can yield the desired compound through subsequent cyclization and reduction steps .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide and potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolopyridine derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in inhibiting specific enzymes and proteins, making it a candidate for drug development.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-chloro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By binding to these receptors, the compound can disrupt key signaling pathways, leading to the inhibition of cancer cell growth and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring fused with another heterocycle and have shown diverse biological activities.
Uniqueness
4-chloro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit FGFRs and its potential as an anticancer agent set it apart from other similar compounds .
Properties
Molecular Formula |
C8H4ClN3O |
---|---|
Molecular Weight |
193.59 g/mol |
IUPAC Name |
4-chloro-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carbonitrile |
InChI |
InChI=1S/C8H4ClN3O/c9-6-1-4(3-10)11-8-5(6)2-7(13)12-8/h1H,2H2,(H,11,12,13) |
InChI Key |
NFTKEYVLKYRSJM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(N=C2NC1=O)C#N)Cl |
Origin of Product |
United States |
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